Domperidone Impurity F
Description
Significance of Impurity Control in Pharmaceutical Sciences
The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, ensuring the safety, efficacy, and quality of medications. contractpharma.comglobalpharmatek.comgmpinsiders.com Unwanted chemicals, even in trace amounts, can potentially impact the therapeutic effect and safety profile of a drug. gmpinsiders.com Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines to manage and control these impurities. drreddys.comnih.gov The process of identifying, quantifying, and controlling impurities that may arise during manufacturing is known as impurity profiling, which has become a mandatory requirement for new drug applications. globalpharmatek.com This systematic analysis is vital for validating analytical methods, ensuring the stability of the drug product, and maintaining compliance with Good Manufacturing Practices (GMP). globalpharmatek.com
Overview of Impurities in Active Pharmaceutical Ingredients (APIs)
Impurities in APIs can be classified into three main categories: organic impurities, inorganic impurities, and residual solvents. contractpharma.comchemass.si Organic impurities are the most common and can originate from various sources, including starting materials, reagents, intermediates, by-products, and degradation products. contractpharma.comglobalpharmatek.comglobalresearchonline.net Inorganic impurities may stem from raw materials or the manufacturing process itself and can include metals and other inorganic compounds. contractpharma.com Residual solvents are volatile organic compounds used during manufacturing that are not completely removed from the final API. contractpharma.comgmpinsiders.com The nature and quantity of these impurities are influenced by several factors, including the synthetic route, reaction conditions, and purification steps. globalresearchonline.net
Definition and Classification of Domperidone (B1670879) Impurity F
Domperidone Impurity F is a specific organic impurity associated with the API Domperidone. Its presence is monitored to ensure the quality and purity of the final drug product.
The chemical name for this compound is 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one. venkatasailifesciences.comchemxtree.compharmaffiliates.com This name precisely describes its molecular structure, which is related to the structure of Domperidone itself.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1391053-55-6 | venkatasailifesciences.comchemxtree.compharmaffiliates.com |
| Molecular Formula | C37H42Cl2N8O3 | chemxtree.compharmaffiliates.com |
| Molecular Weight | 717.7 g/mol | chemxtree.com |
Note: Some sources may report slight variations in molecular weight or provide the formula for a salt form, such as a bis(2,2,2-trifluoroacetate) salt. pharmaceresearch.comaquigenbio.com
This compound is generally considered a process-related impurity. oup.com Process-related impurities are substances that are formed as by-products during the synthesis of the API. globalresearchonline.net Their formation can be influenced by the specific synthetic route and reaction conditions employed. It is also important to consider that some impurities can be formed through degradation of the API under certain stress conditions, such as exposure to acid or oxidation. oup.comoup.com While specific studies extensively detailing the formation of this compound as a degradation product are not prevalent in the provided search results, the potential for impurities to arise from degradation is a key consideration in stability studies. oup.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-bis[3-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propyl]benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42Cl2N8O3/c38-25-7-9-31-29(23-25)40-35(48)46(31)27-11-19-42(20-12-27)15-3-17-44-33-5-1-2-6-34(33)45(37(44)50)18-4-16-43-21-13-28(14-22-43)47-32-10-8-26(39)24-30(32)41-36(47)49/h1-2,5-10,23-24,27-28H,3-4,11-22H2,(H,40,48)(H,41,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGRTVZPTBEQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5N(C4=O)CCCN6CCC(CC6)N7C8=C(C=C(C=C8)Cl)NC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42Cl2N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-55-6 | |
| Record name | 1,3-Bis(3-(4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl)propyl)benzimidazol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-BIS(3-(4-(5-CHLORO-2-OXO-3H-BENZIMIDAZOL-1-YL)PIPERIDIN-1-YL)PROPYL)BENZIMIDAZOL-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ3HBB9FWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Pathways of Domperidone Impurity F Formation
Investigation of Process-Related Formation of Domperidone (B1670879) Impurity F
The available evidence strongly indicates that Domperidone Impurity F is a process-related impurity, meaning it is formed during the synthesis of the Domperidone API rather than through degradation. oup.com Its chemical name is 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one. chemicea.compharmaffiliates.com
The structure of Impurity F suggests it is a dimeric-type structure formed through an over-alkylation or a side reaction involving the starting materials or intermediates of the Domperidone synthesis. The synthesis of Domperidone typically involves the coupling of two key intermediates: 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one and 5-chloro-1-(4-piperidyl)-2H-benzimidazol-2-one. google.com
This compound likely arises from a side reaction where the central benzimidazol-2-one (B1210169) ring becomes N,N'-disubstituted with two molecules of the piperidinylpropyl side chain, which itself is derived from the reaction intermediates. The presence of higher levels of this impurity may signal issues with the control of the manufacturing process, such as incorrect stoichiometry of reactants, or non-optimized reaction conditions like temperature, pH, or reaction time. Consequently, controlling the formation of Impurity F requires careful optimization and control of the synthetic process variables.
By-product Formation During Domperidone Synthesis
The synthesis of domperidone is primarily achieved through the coupling of two benzimidazolone derivatives: Intermediate 1 (N-halopropyl-2-benzimidazolone) and Intermediate 2 (5-chloro-1-(4-piperidyl)-2-benzimidazolone). rsc.orgrsc.org The formation of this compound stems from a side reaction involving the initial starting materials for Intermediate 1.
The core of this pathway involves the benzimidazolone molecule, which possesses two reactive amino groups. During the synthesis of Intermediate 1, benzimidazolone is reacted with a 1,3-dihalopropane. While the intended reaction is a mono-substitution to yield Intermediate 1, a di-substituted by-product can also be formed. nih.gov This di-substituted intermediate, 1,3-bis(3-halopropyl)-1,3-dihydro-2H-benzimidazol-2-one, serves as the direct precursor to Impurity F.
This precursor then reacts with two molecules of Intermediate 2, leading to the formation of the larger Impurity F molecule. Essentially, the central benzimidazolone core becomes a linking unit for two domperidone-like structures via its nitrogen atoms on the imidazole (B134444) ring. This process is a clear example of over-alkylation.
Table 1: Reactants in Domperidone and Impurity F Synthesis
| Reactant/Intermediate | Role in Domperidone Synthesis | Role in Impurity F Formation |
|---|---|---|
| Benzimidazolone | Starting material for Intermediate 1 | Core starting material for the di-substituted precursor |
| 1,3-dihalopropane | Alkylating agent to form Intermediate 1 | Reacts with both nitrogens of benzimidazolone to form the di-substituted precursor |
| Intermediate 1 (N-halopropyl-2-benzimidazolone) | Primary intermediate, couples with Intermediate 2 | Not directly involved in the final step of Impurity F formation |
Influence of Reaction Conditions on Impurity F Yield
The formation of this compound is not inevitable but is highly dependent on the control of reaction parameters during synthesis. Altering variables such as temperature, reaction time, and the molar ratio of reactants can minimize the yield of this impurity.
Key conditions that influence the formation of the di-substituted precursor, and consequently Impurity F, include:
Molar Ratio: An excess of the 1,3-dihalopropane alkylating agent relative to benzimidazolone during the formation of Intermediate 1 increases the probability of di-substitution.
Temperature: Synthesis is often performed at elevated temperatures, with some procedures specifying reflux conditions. google.com High temperatures can promote side reactions, including the formation of Impurity F.
Reaction Time: Prolonged reaction times can increase the likelihood of over-alkylation and the generation of di-substituted by-products.
Base and Catalyst: The coupling reactions are conducted in a basic system, using reagents like sodium sulfite (B76179) or sodium carbonate ("soda ash"), and are often accelerated with a catalyst such as potassium iodide or sodium bromide. nih.govgoogle.comchemicalbook.com The specific choice and concentration of these reagents can affect the reaction's selectivity.
Table 2: Influence of Reaction Parameters on Impurity F Yield
| Parameter | Condition Leading to Higher Impurity F Yield | Rationale |
|---|---|---|
| Molar Ratio of Reactants | Excess 1,3-dihalopropane | Promotes over-alkylation of the benzimidazolone core. |
| Temperature | Elevated temperatures (e.g., reflux) | Provides energy for less favorable side reactions to occur. google.com |
| Reaction Time | Extended duration | Increases the opportunity for the formation of di-substituted by-products. |
Role of Intermediates in Impurity F Generation
The generation of this compound is a direct consequence of the reactivity of the intermediates and starting materials used in domperidone synthesis.
The pivotal molecule in this pathway is benzimidazolone . Its structure, containing two chemically equivalent secondary amine nitrogens within the heterocyclic ring, makes it susceptible to di-alkylation under certain conditions. nih.gov
The key intermediate that directly leads to Impurity F is the di-substituted by-product, 1,3-bis(3-halopropyl)-1,3-dihydro-2H-benzimidazol-2-one . This molecule is formed when benzimidazolone reacts with 1,3-dihalopropane at both nitrogen positions. nih.gov Its formation diverts benzimidazolone away from the intended synthesis of Intermediate 1.
Finally, 5-chloro-1-(4-piperidyl)-2-benzimidazolone (Intermediate 2) , a primary building block of domperidone itself, acts as the nucleophile that reacts with the 1,3-bis(3-halopropyl)-1,3-dihydro-2H-benzimidazol-2-one precursor. rsc.orgrsc.org In the formation of Impurity F, two molecules of Intermediate 2 react, one at each end of the di-substituted precursor, completing the impurity's structure. Therefore, the control and selective synthesis of the mono-substituted Intermediate 1 is critical to preventing the formation of Impurity F.
Advanced Analytical Methodologies for Domperidone Impurity F
Chromatographic Techniques for Detection and Quantification
Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of pharmaceutical impurities. For Domperidone (B1670879) Impurity F, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) have been employed to achieve the necessary specificity, sensitivity, and resolution for its determination in the presence of the main compound and other related substances. nih.govoup.com
HPLC is a widely utilized technique for the quality control of Domperidone. pharmacologyjournal.innih.govjchr.org Method development focuses on optimizing conditions to ensure a reliable and robust separation of all potential impurities, including Impurity F. nih.gov
A stability-indicating reversed-phase liquid chromatographic (RP-LC) method has been successfully developed for the quantitative estimation of Domperidone Impurity F alongside other impurities. nih.govresearchgate.net This technique is predicated on the use of a non-polar stationary phase and a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analytes and the stationary phase. In a well-developed method, Domperidone and its various impurities, which possess different polarities, elute from the column at distinct times, allowing for their individual quantification. nih.gov
Due to the presence of multiple impurities with a wide range of polarities in Domperidone samples, an isocratic elution (constant mobile phase composition) is often insufficient for achieving a complete separation in a reasonable timeframe. Therefore, a gradient elution program is necessary. nih.gov This technique involves systematically changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent. nih.govchromatographyonline.com This approach enhances resolution by modifying the retention characteristics of the compounds as they travel through the column, ensuring that even closely related impurities are well-separated from each other and from the main API peak. nih.gov For the analysis of this compound, a gradient program using two mobile phases (A and B) with varying ratios of buffer and acetonitrile (B52724) was established to elute all impurities with good resolution. nih.govresearchgate.net
The choice of stationary and mobile phases is paramount in RP-HPLC method development. For the separation of this compound, a column packed with octadecyl silane (B1218182) (ODS or C18) is a common choice for the stationary phase. nih.govresearchgate.net
One validated method utilizes an Inertsil ODS 3V column (250 mm x 4.6 mm, 5 µm particle size). nih.gov The mobile phase consists of a two-solvent system:
Mobile Phase A : A mixture of 0.05M monobasic potassium phosphate (B84403) buffer (pH adjusted to 7.2) and acetonitrile in a 75:25 ratio. nih.gov
Mobile Phase B : A mixture of the same buffer and acetonitrile, but in a 45:55 ratio. nih.gov
The system is operated at a flow rate of 1.2 mL/min with UV detection at 285 nm. nih.gov Under these specific conditions, this compound has a typical retention time of approximately 40.5 minutes. nih.gov The method has been validated for accuracy, with a mean recovery of 101.78% for Impurity F. nih.gov
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Source |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.govresearchgate.net |
| Stationary Phase | Inertsil ODS 3V (C18), 250 x 4.6 mm, 5 µm particles | nih.gov |
| Mobile Phase A | 0.05M Potassium Phosphate Buffer (pH 7.2) : Acetonitrile (75:25) | nih.gov |
| Mobile Phase B | 0.05M Potassium Phosphate Buffer (pH 7.2) : Acetonitrile (45:55) | nih.gov |
| Elution Mode | Gradient Elution | nih.gov |
| Flow Rate | 1.2 mL/min | nih.gov |
| Detection | UV at 285 nm | nih.gov |
| Column Temperature | 25 °C | nih.gov |
| Retention Time (Impurity F) | 40.5 minutes | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. oup.com This technology has been successfully applied to the determination of Domperidone and its process-related impurities, including Impurity F. oup.comoup.com The primary advantage of UPLC is the drastic reduction in analysis time; a UPLC method reduced the run time by 40% compared to a conventional HPLC method. oup.com
The enhanced performance of UPLC is derived from its use of columns packed with smaller, sub-2 µm particles. oup.com According to the van Deemter equation, smaller particle sizes lead to higher chromatographic efficiency, which translates into sharper and narrower peaks, and thus, better resolution. These micro-particle columns can be operated at higher mobile phase flow rates and linear velocities without a significant loss of performance, which dramatically shortens run times.
A rapid UPLC method for this compound utilizes a Hypersil Zorbax eXtra Densely Bonded (XDB) C18 column (30 x 4.6 mm) with a 1.8 µm particle size. oup.comoup.comnih.gov The mobile phase for this method consists of 0.06 M ammonium (B1175870) acetate (B1210297) and methanol (B129727), run on a gradient program at a flow rate of 1 mL/min. oup.com With these parameters, the retention time for this compound was just 4.85 minutes, a nearly 8-fold reduction compared to the 40.5 minutes required in the HPLC method. nih.govoup.com
Table 2: Comparison of HPLC and UPLC Methods for this compound
| Parameter | HPLC Method | UPLC Method | Source(s) |
| Column | Inertsil ODS 3V (5 µm) | Hypersil Zorbax XDB C18 (1.8 µm) | nih.govoup.com |
| Column Dimensions | 250 x 4.6 mm | 30 x 4.6 mm | nih.govoup.com |
| Total Run Time | > 45 minutes | 7.5 minutes | nih.govoup.com |
| Retention Time (Impurity F) | 40.5 minutes | 4.85 minutes | nih.govoup.com |
| Mobile Phase (Buffer) | Potassium Phosphate | Ammonium Acetate | nih.govoup.com |
| Mobile Phase (Organic) | Acetonitrile | Methanol | nih.govoup.com |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | nih.govoup.com |
Gradient Elution Programming for Resolution Enhancement
Preparative Chromatography for Isolation and Enrichment
The isolation of this compound in sufficient quantities for comprehensive structural analysis and for use as a reference standard is achieved through preparative chromatography. indocoanalyticalsolutions.com This technique is essential for separating the impurity from the bulk active pharmaceutical ingredient (API) and other related substances. waters.com
Preparative High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. researchgate.net The process involves scaling up analytical HPLC methods, often employing larger columns and higher flow rates to handle increased sample loads. waters.com Mass-directed purification, where the mass spectrometer detector specifically targets the mass-to-charge ratio (m/z) of the impurity, makes the isolation process highly specific and efficient. waters.com
Key parameters for the preparative HPLC isolation of domperidone impurities include:
Stationary Phase: C18 columns are frequently utilized due to their versatility and effectiveness in separating domperidone and its related compounds. researchgate.net
Mobile Phase: A common mobile phase composition involves a gradient mixture of an aqueous buffer (such as ammonium acetate or potassium phosphate) and an organic modifier like acetonitrile or methanol. researchgate.netoup.com The pH of the buffer is a critical parameter that can be adjusted to optimize the separation. researchgate.net
Detection: While UV detectors are standard, mass spectrometry (MS) detectors offer superior selectivity for isolating specific impurities. indocoanalyticalsolutions.comwaters.com
Flash chromatography is another valuable technique for the initial purification and enrichment of Impurity F from crude reaction mixtures or bulk material, particularly when larger quantities (milligram scale) are required. indocoanalyticalsolutions.com This method typically uses silica (B1680970) gel as the stationary phase with solvent systems like dichloromethane/methanol.
Thin Layer Chromatography (TLC) and Flash Chromatography Applications
Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis and monitoring of domperidone and its impurities, including Impurity F. drugfuture.comijrpc.comnih.gov It is particularly useful for checking reaction progress during synthesis and for preliminary identification.
In the context of this compound analysis, TLC is performed using specific conditions:
Plate: Octadecylsilyl silica gel plates are specified in pharmacopeial methods. drugfuture.com
Mobile Phase: A mixture of ammonium acetate solution, dioxane, and methanol (e.g., 20:40:40 v/v/v) has been reported for the separation of domperidone and its related substances. drugfuture.com Other solvent systems, such as toluene: ethyl acetate: methanol, have also been used. ijrpc.com
Detection: Visualization is typically carried out under UV light at a specific wavelength, such as 285 nm or 290 nm. researchgate.netnih.govresearchgate.net
Flash chromatography, as mentioned previously, is employed for the preparative isolation of impurities. indocoanalyticalsolutions.com It is particularly effective for purifying crude products, yielding Impurity F with high purity (>95%) by using a silica gel column and an appropriate eluent system, such as a dichloromethane/methanol mixture.
Spectroscopic and Hyphenated Techniques for Structural Elucidation and Identification
Following isolation, a combination of sophisticated spectroscopic techniques is required to unambiguously determine the chemical structure of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)
LC-MS and its tandem version, LC-MS/MS, are indispensable tools for the identification and structural characterization of pharmaceutical impurities. indocoanalyticalsolutions.comresearchgate.net These techniques couple the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. lcms.cz LC-MS analysis is instrumental in determining the molecular weight of impurities and, through fragmentation analysis, providing clues about their structure. researchgate.netresearchgate.net
For this compound, LC-MS methods have been developed using C18 columns and gradient elution with mobile phases consisting of buffers and organic solvents like acetonitrile. researchgate.netoup.com LC-MS/MS is further used to track fragmentation patterns, which assists in the characterization of degradation products.
High-Resolution Mass Spectrometry (HRMS) and Q-TOF-MS
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown impurity with a high degree of confidence. toref-standards.comnih.gov Techniques like Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) offer superior sensitivity and mass accuracy (often in the sub-ppm range), enabling the differentiation of compounds with very similar nominal masses. hpst.czajpaonline.com
HRMS is a key component of a comprehensive impurity profiling workflow. toref-standards.com The process involves acquiring high-quality mass spectra, which are then processed to identify impurities based on their exact mass, molecular formula, and fragmentation patterns. toref-standards.com For this compound, HRMS analysis confirms its molecular formula as C₃₇H₄₂Cl₂N₈O₃. pharmaffiliates.com
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 717.28298 | 260.5 |
| [M+Na]+ | 739.26492 | 267.9 |
| [M-H]- | 715.26842 | 266.9 |
| [M+NH4]+ | 734.30952 | 255.8 |
| [M+K]+ | 755.23886 | 256.7 |
Table 1: Predicted m/z and Collision Cross Section (CCS) values for various adducts of this compound, calculated using CCSbase. uni.lu The data illustrates the application of HRMS in predicting mass spectrometric behavior.
Fragmentation Pattern Analysis for Structural Characterization
Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the parent ion, providing vital information about the molecule's substructures. toref-standards.com The fragmentation pattern of this compound reveals characteristic losses, such as the cleavage of benzimidazolone fragments and propyl chain cleavages. This detailed analysis of the fragmentation pathways is essential for confirming the proposed structure and differentiating it from other closely related impurities. lcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
While mass spectrometry provides excellent data on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive elucidation of a molecule's complete chemical structure. veeprho.comconicet.gov.ar NMR provides detailed information about the chemical environment of each atom (primarily ¹H and ¹³C), their connectivity, and the stereochemistry of the molecule. veeprho.comconicet.gov.ar
For the structural confirmation of this compound, a suite of NMR experiments is employed:
¹H NMR (Proton NMR): Reveals the number and type of protons in the molecule. The aromatic protons of the benzimidazolone rings typically appear in the 7.0-8.0 ppm region, with chlorine substitution causing distinct shifts.
¹³C NMR (Carbon-13 NMR): Shows characteristic signals for the different carbon atoms, such as the carbonyl resonances of the benzimidazolone rings around 160 ppm and the aliphatic carbons in their expected ranges.
2D NMR (e.g., COSY, HSQC): Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of all signals in the molecule.
The combination of these advanced analytical methodologies provides a robust framework for the isolation, identification, and definitive structural characterization of this compound, ensuring the quality and safety of domperidone-containing pharmaceutical products.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the identification of functional groups within a molecule, providing a unique spectral "fingerprint." While specific FTIR data for isolated this compound is not extensively available in public literature, the technique is fundamental in characterizing the principal drug, domperidone.
Analysis of pure domperidone reveals characteristic absorption peaks that correspond to its structural components. internationaljournal.org.in These include stretches for the C=O group (carbonyl) typically seen around 1736 cm⁻¹, aromatic stretches at approximately 1599 cm⁻¹, and bands for the mono-substituted benzene (B151609) ring at 701-733 cm⁻¹. internationaljournal.org.in
Since this compound is a structurally related compound, it would be expected to share many of these characteristic bands. However, its unique structure would also introduce distinct features in the FTIR spectrum, allowing for its differentiation from the active pharmaceutical ingredient (API) and other related impurities. The presence of impurities can be inferred from shifts in peak positions or the appearance of new bands when analyzing a domperidone sample. internationaljournal.org.in For instance, the analysis of domperidone hydrochloride has identified key principal peaks that confirm its structure, which serves as a reference for detecting anomalies that could indicate impurities. internationaljournal.org.in
Table 1: Characteristic FTIR Principal Peaks for Domperidone Hydrochloride
| Wavenumber (cm⁻¹) | Functional Group Association |
|---|---|
| 701, 733 | Mono-substituted Benzene |
| 1146-1169 | C-O Stretch |
| 1599 | Aromatic Stretch |
| 1736 | C=O Stretch |
| 2412–2698 | Secondary Amine Salt |
Source: Panacea Journal of Pharmacy and Pharmaceutical Sciences, 2017. internationaljournal.org.in
UV-Visible Spectroscopy for Detection and Purity Assessment
UV-Visible spectrophotometry is a widely used quantitative technique in pharmaceutical analysis for assessing the purity of substances and determining the concentration of an analyte in a solution. ijpsjournal.com The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a compound and its concentration at a specific wavelength. ijpsjournal.com
Numerous UV spectrophotometric methods have been developed for the analysis of domperidone. ajpamc.comrroij.com These methods are typically simple, rapid, and cost-effective. ajpamc.com Domperidone exhibits a characteristic maximum absorbance (λ-max) in the UV region, which is often utilized for its quantification. The specific λ-max can vary depending on the solvent used. For example, in methanol, the λ-max for domperidone has been reported at 285 nm, 287.5 nm, and 288 nm in different studies. ajpamc.comrroij.comajrconline.org One study using 0.5-N sulphuric acid reported a λ-max at 284 nm. nih.gov
While these methods are primarily developed for the API, they are foundational for impurity analysis. An impurity like this compound, which shares the same core chromophore (the light-absorbing part of the molecule) as domperidone, is expected to absorb UV radiation at a similar wavelength. However, its presence in a sample of domperidone can be detected if it causes a shift in the λ-max or if its absorbance overlaps with that of the main compound, potentially affecting the accuracy of quantification.
Derivative spectrophotometry, a more advanced UV technique, can be employed to resolve overlapping spectra of multiple components, which is useful for analyzing an API in the presence of its impurities. nih.gov A first-derivative spectrophotometric method for domperidone has been established, measuring the signal at 294 nm to enhance specificity. nih.gov Furthermore, difference spectrophotometry, which measures absorbance changes due to a pH shift, has also been validated for domperidone analysis, with measurements taken between 284 nm and 292 nm. researchgate.net Such advanced UV methods can be adapted to selectively quantify impurities like this compound.
Table 2: Examples of UV Spectrophotometric Method Parameters for Domperidone Analysis
| Solvent | λ-max (nm) | Concentration Range (µg/mL) | Reference |
|---|---|---|---|
| Methanol | 288 | 10 (for measurement) | ajpamc.com |
| Methanol | 285 | 5-20 | rroij.com |
| Methanol | 287.5 | 6-36 | ajrconline.org |
| 0.5-N Sulphuric Acid | 284 | Not Specified | nih.gov |
| Methanol:Acetonitrile (30:70) | 289 | 1-15 | researchgate.net |
Electrochemical Methods for Impurity Analysis
Electrochemical methods offer high sensitivity and are effective for the analysis of electroactive compounds like domperidone and its impurities. nih.gov These techniques measure the electrical response (such as current) of a substance when a potential is applied, providing both qualitative and quantitative information.
Voltammetric techniques are a subset of electroanalysis where information about an analyte is derived by measuring the current as the potential is varied.
Cyclic Voltammetry (CV) is primarily used to study the redox characteristics of a substance. For domperidone, CV studies have shown that it undergoes an irreversible oxidation process at a glassy carbon electrode. nih.govresearchgate.net On scanning the potential, a well-defined anodic (oxidation) peak is observed, but no corresponding cathodic (reduction) peak appears on the reverse scan, confirming the irreversible nature of the electrode reaction. researchgate.net This electrochemical behavior is a key characteristic that can be used for its detection.
Differential Pulse Voltammetry (DPV) is a more sensitive quantitative technique than CV and is well-suited for determining trace amounts of substances. DPV methods have been successfully developed for the quantification of domperidone in various samples. nih.govnih.gov The method involves applying a series of regular voltage pulses superimposed on a linear voltage sweep. The resulting current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This results in a well-defined peak whose height is directly proportional to the concentration of the analyte.
Since this compound is structurally related to domperidone, it is highly probable that it is also electroactive and would produce a voltammetric signal. If the peak potential of the impurity is sufficiently different from that of domperidone, DPV could be used to simultaneously detect and quantify both the API and the impurity. The irreversible oxidation process of domperidone has been observed at potentials around +0.64 V to +0.70 V, depending on the pH of the supporting electrolyte. nih.govresearchgate.netnih.gov
Table 3: Research Findings from Voltammetric Analysis of Domperidone
| Technique | Key Finding | Conditions | Reference |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Irreversible, diffusion-controlled oxidation process. | Glassy Carbon Electrode, Britton-Robinson buffer (pH 2.6-10.3) | nih.gov |
| Cyclic Voltammetry (CV) | Single anodic peak at ~0.70 V (vs. Ag/AgCl) confirms irreversible oxidation. | pH 8.4, Scan Rate 10-200 mV/s | researchgate.net |
| Differential Pulse Voltammetry (DPV) | Linear concentration range of 5.20 x 10⁻⁶ to 2.40 x 10⁻⁵ mol/L. | pH 7.6-8.4, LOD: 6.1 x 10⁻⁷ mol/L | nih.gov |
| Differential Pulse Voltammetry (DPV) | Linear concentration range of 1.0 x 10⁻⁶ to 2.0 x 10⁻⁵ M. | pH 2.3, Anodic oxidation at +0.64 V vs. SCE | nih.gov |
These advanced analytical methods provide the necessary specificity and sensitivity for the comprehensive analysis of pharmaceutical products, ensuring that impurities such as this compound are adequately controlled.
Impurity Profiling and Quality Control Strategies for Domperidone Impurity F
Comprehensive Impurity Profiling Methodologies
Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities in a drug substance. ajprd.com For Domperidone (B1670879) Impurity F, this process relies heavily on advanced analytical techniques to ensure a complete understanding of the impurity profile. ajprd.comlcms.cz High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the cornerstone techniques for this purpose.
Methodologies are typically developed as stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from its impurities and any degradation products formed under stress conditions. nih.govresearchgate.net Reversed-phase liquid chromatography (RP-LC) is a common approach. For instance, one method utilizes an octadecyl silane (B1218182) (C18) column with a gradient elution program combining a phosphate (B84403) buffer and acetonitrile (B52724), with detection at approximately 285 nm. nih.gov Another, more rapid UPLC method employs a sub-2 µm C18 column with a gradient mobile phase of ammonium (B1175870) acetate (B1210297) and methanol (B129727), achieving a full analysis in a fraction of the time of older HPLC methods. oup.com
The identification and structural elucidation of impurities like Impurity F often require more than just chromatographic data. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable for confirming the molecular weight and structure of impurities. ajprd.comindocoanalyticalsolutions.com For definitive characterization, impurities may be isolated using techniques like preparative chromatography and then analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR). indocoanalyticalsolutions.com
The use of a qualified reference standard for Domperidone Impurity F is fundamental to these methodologies. aquigenbio.comweblivelink.com It allows for accurate identification and quantification, serving as a benchmark in the development and validation of analytical methods. The presence of higher levels of this compound can be an indicator of issues within the manufacturing process, making its profiling a key quality control strategy.
Table 1: Example Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 (RP-HPLC) nih.gov | Method 2 (UPLC) oup.com |
|---|---|---|
| Column | Inertsil ODS 3V (250 x 4.6mm, 5µm) | Hypersil Zorbax XDB C18 (30 x 4.6mm, 1.8µm) |
| Mobile Phase | A: 0.05M KH2PO4 buffer (pH 7.2) & ACN (75:25) B: 0.05M KH2PO4 buffer (pH 7.2) & ACN (45:55) | A: 0.06M Ammonium Acetate B: Methanol |
| Elution | Gradient | Gradient |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 285 nm | DAD at 280 nm |
| Column Temp. | 25 °C | 40 °C |
| Retention Time | ~40.5 min | ~4.85 min |
This table is for illustrative purposes and represents a summary of published methods.
System Suitability Testing for Impurity Analysis.aquigenbio.comlcms.cz
A typical SST for the analysis of this compound involves the injection of a standard solution containing Domperidone and its known impurities. scribd.com The resulting chromatogram is then evaluated against a set of predefined criteria. Key SST parameters often include resolution, tailing factor, theoretical plates, and the relative standard deviation (RSD) of replicate injections. pharmacologyjournal.in
For instance, a UPLC method developed for the determination of domperidone and its process-related impurities utilized a gradient mobile phase with a C18 column and UV detection at 280 nm. nih.govoup.com The European Pharmacopoeia (EP) also outlines a method for analyzing Domperidone and its related substances. sigmaaldrich.com
The following interactive table outlines typical system suitability parameters and their acceptance criteria for the analysis of this compound.
Table 1: System Suitability Testing Parameters for this compound Analysis
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Resolution (Rs) | ≥ 2.0 between Domperidone and the nearest eluting impurity peak (e.g., Droperidol). scribd.com | Ensures that adjacent peaks are well separated, allowing for accurate quantification of each component. |
| Tailing Factor (T) | ≤ 2.0 for the Domperidone and Impurity F peaks. | Measures the asymmetry of the chromatographic peak. A value close to 1 indicates a symmetrical peak. |
| Theoretical Plates (N) | ≥ 2000 for the Domperidone peak. | Indicates the efficiency of the column in separating the components of the mixture. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for the peak area of six replicate injections of the standard solution. pharmacologyjournal.in | Demonstrates the precision and reproducibility of the analytical system. |
Reference Standard Qualification and Traceability for Impurity F.lcms.czpharmacologyjournal.insynzeal.combenchchem.comvenkatasailifesciences.comsimsonpharma.comglppharmastandards.comsigmaaldrich.comscielo.br
The qualification of a reference standard for this compound is a fundamental requirement for accurate impurity profiling and quality control. lcms.czsynzeal.com A reference standard is a highly purified compound that is used as a benchmark for the identification and quantification of the impurity in drug substances and products. The qualification process establishes the purity and identity of the reference standard and ensures its traceability to a primary standard, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). aquigenbio.com
The qualification of a this compound reference standard involves a comprehensive characterization using a variety of analytical techniques. These techniques are employed to confirm the chemical structure and determine the purity of the standard. Suppliers of pharmaceutical reference standards provide a Certificate of Analysis (CoA) that details the characterization data and confirms that the standard meets regulatory compliance. glppharmastandards.com
The traceability of the reference standard is crucial for ensuring the consistency and comparability of analytical results across different laboratories and over time. This is often achieved by comparing the in-house (secondary) reference standard against a primary pharmacopeial standard. sigmaaldrich.com
The following interactive table summarizes the key analytical techniques and parameters used in the qualification of a this compound reference standard.
Table 2: Reference Standard Qualification Parameters for this compound
| Analytical Technique | Parameter | Purpose |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC/UPLC) | Purity assessment (e.g., >99.5%). nih.govoup.com | To determine the purity of the reference standard and identify any other impurities present. |
| Mass Spectrometry (MS) | Molecular weight determination. glppharmastandards.com | To confirm the molecular weight of this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | Structural elucidation. glppharmastandards.com | To confirm the chemical structure of the impurity. |
| Infrared (IR) Spectroscopy | Functional group analysis. glppharmastandards.com | To provide further confirmation of the chemical structure by identifying characteristic functional groups. |
| Thermogravimetric Analysis (TGA) | Potency determination. glppharmastandards.com | To measure the amount of volatile substances (e.g., water, residual solvents) in the standard, which is used to calculate its potency. |
In-Process Control (IPC) Strategies for Impurity F Minimization
In-process controls (IPCs) are crucial for monitoring and controlling the manufacturing process of Domperidone to minimize the formation of impurities, including Impurity F. These strategies are developed based on a thorough understanding of the synthetic route and the potential pathways for impurity formation. By implementing effective IPCs, manufacturers can ensure the quality of the final drug substance and reduce the need for extensive purification steps.
The formation of this compound can be influenced by several factors during the synthesis, such as reaction temperature, pH, and reaction time. Therefore, IPCs often involve the monitoring of these critical process parameters (CPPs) at specific stages of the manufacturing process. Analytical techniques like HPLC are used to monitor the levels of Impurity F and other related substances at various process points. ajpaonline.com
For example, if a particular reaction step is identified as a critical point for the formation of Impurity F, an IPC might involve taking a sample of the reaction mixture and analyzing it by HPLC to ensure that the level of the impurity is below a predefined limit before proceeding to the next step. If the level exceeds the limit, corrective actions, such as adjusting the reaction conditions, may be implemented.
The following interactive table outlines key in-process control strategies for minimizing the formation of this compound.
Table 3: In-Process Control Strategies for this compound
| Control Point | Critical Process Parameter (CPP) | Analytical Monitoring | Action Limit | Corrective Action |
|---|---|---|---|---|
| Alkylation Reaction | Temperature, Reaction Time | HPLC analysis of reaction mixture. | Impurity F ≤ 0.10% | Adjust temperature or quench the reaction. |
| Crystallization/Purification | Solvent composition, Cooling rate | HPLC analysis of mother liquor and isolated solid. | Impurity F in final product ≤ 0.05% | Recrystallization or further purification. |
| Intermediate Stages | pH, Reagent stoichiometry | HPLC analysis of isolated intermediates. | Specific precursor impurities below detection limit. | Re-work or purify the intermediate. |
Regulatory Landscape and Harmonization Guidelines for Pharmaceutical Impurities
International Conference on Harmonisation (ICH) Guidelines on Impurities
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are recognized and implemented by regulatory authorities worldwide, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). pharmaffiliates.comich.org These guidelines provide a scientific and risk-based approach to the control of impurities.
ICH Q1A-F: Stability Testing
The ICH Q1 series of guidelines are foundational for understanding how the quality of a drug substance and drug product changes over time under the influence of environmental factors such as temperature, humidity, and light. precisionstabilitystorage.comijset.in Stability testing is crucial for identifying degradation products, such as Domperidone (B1670879) Impurity F, that may form during the shelf-life of the product. pmda.go.jp
Key guidelines in this series include:
ICH Q1A(R2): Stability Testing of New Drug Substances and Products This guideline outlines the core stability data package required for new drug substances and products. ich.org It defines the conditions for long-term, intermediate, and accelerated stability studies. amsbiopharma.com
ICH Q1B: Photostability Testing of New Drug Substances and Products This guideline specifies the requirements for testing the light sensitivity of pharmaceutical products. ich.org
ICH Q1C: Stability Testing for New Dosage Forms This guideline addresses the stability testing requirements for new formulations of existing active substances. ich.org
ICH Q1D: Bracketing and Matrixing Designs for Stability Testing This guideline provides strategies for reducing the number of samples tested in a stability study. ich.org
ICH Q1E: Evaluation of Stability Data This guideline details the statistical methods for analyzing stability data to establish a re-test period or shelf life. ich.org
ICH Q1F: Stability Data Package for Registration Applications in Climatic Zones III and IV This guideline has been withdrawn, but its principles are often still considered for global submissions. ich.org
The data generated from these stability studies are essential for setting appropriate specifications for degradation products like Impurity F. pmda.go.jp
ICH Q3D: Elemental Impurities (general relevance to impurity control)
While Domperidone Impurity F is an organic impurity, the ICH Q3D guideline on elemental impurities is relevant as it establishes a risk-based approach to the control of all impurities. europa.euich.org This guideline emphasizes the importance of understanding the sources of impurities, including those that may be introduced from raw materials, manufacturing equipment, or container closure systems. westpharma.comselvita.com The principles of risk assessment and management outlined in ICH Q3D can be applied to the control strategy for any impurity, including organic impurities like Impurity F. ich.org
ICH S2(R1) and M7: Genotoxic Impurities (general relevance to impurity types)
The potential for an impurity to be genotoxic (damaging to DNA) is a significant safety concern. europeanpharmaceuticalreview.com The ICH S2(R1) and M7 guidelines provide a framework for the assessment and control of genotoxic impurities. nih.govasianjpr.com
ICH S2(R1): Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use This guideline outlines the standard battery of tests to assess the genotoxic potential of a substance. asianjpr.com
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk This guideline provides a framework for classifying impurities based on their mutagenic potential and for controlling them to a level that poses a negligible carcinogenic risk. ich.org
If this compound were to have structural alerts for mutagenicity, it would need to be evaluated according to the principles of these guidelines. This could necessitate stricter control limits than those derived from the ICH Q3A/B thresholds. ijpras.com
Pharmacopoeial Requirements for Impurity F (e.g., USP, European Pharmacopoeia)
Major pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), establish legally enforceable standards for medicines. The monographs for Domperidone in these pharmacopoeias specify the acceptance criteria for related substances, including this compound.
The European Pharmacopoeia (Ph. Eur.) monograph for Domperidone Maleate explicitly lists Impurity F as a specified impurity. drugfuture.com This means that it must be controlled within the limits defined in the monograph. The Ph. Eur. also provides a reference standard for a mixture of domperidone impurities, which would include Impurity F, to be used for analytical testing. edqm.eu
Role of Regulatory Agencies in Impurity Management
Regulatory agencies such as the FDA in the United States and the EMA in Europe are responsible for ensuring the safety and quality of medicines marketed in their respective regions. chemicea.comadragos-pharma.com They play a critical role in the management of pharmaceutical impurities by:
Adopting and enforcing ICH guidelines: These agencies have incorporated the ICH quality guidelines into their regulatory frameworks. pharmaffiliates.comeuropa.eu
Reviewing registration applications: They scrutinize the data on impurity profiles and control strategies submitted by pharmaceutical manufacturers. chemicea.com
Issuing guidance documents: They may issue their own guidance documents to clarify specific aspects of impurity control, such as the management of nitrosamine (B1359907) impurities. europa.eueuropeanpharmaceuticalreview.com
Post-market surveillance: They monitor the quality of medicines on the market and can take action, such as recalls, if a product is found to contain unacceptable levels of impurities. adragos-pharma.com
For this compound, these agencies would expect manufacturers to have a robust control strategy in place that is compliant with ICH guidelines and pharmacopoeial requirements.
Emerging Research Directions and Methodological Advancements
Application of Quality by Design (QbD) Principles to Impurity F Analysis
The paradigm of Quality by Design (QbD) is increasingly being applied to the analytical methods used for impurity profiling, including the analysis of Domperidone (B1670879) Impurity F. iajps.comresearchgate.netijpsnonline.com QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. iajps.comnih.gov This approach moves away from a reactive "quality by testing" model to a proactive strategy where quality is built into the analytical method itself. nih.gov
For the analysis of Domperidone Impurity F, the application of QbD involves several key steps:
Defining an Analytical Target Profile (ATP): This initial step establishes the goals for the analytical method, such as the required specificity, sensitivity (Limit of Detection and Quantitation), accuracy, and precision for the determination of Impurity F. researchgate.net
Identifying Critical Quality Attributes (CQAs) of the Method: These are the performance characteristics of the analytical method that must be within a certain range to ensure the desired quality. For Impurity F analysis, CQAs would include resolution from domperidone and other impurities, peak symmetry, and retention time. iajps.com
Risk Assessment: This involves identifying and evaluating the factors (Critical Method Parameters) that could potentially impact the method's CQAs. For a chromatographic method, these could include mobile phase composition, pH, flow rate, and column temperature. ijpsnonline.com
Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically study the effects of multiple method parameters on the method's performance. This allows for the establishment of a "design space," which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. nih.gov
Control Strategy: A robust control strategy is developed to ensure the method consistently operates within the established design space, thereby guaranteeing reliable and accurate results for Impurity F. iajps.com
By implementing QbD principles, analytical methods for this compound become more robust, reliable, and flexible, facilitating easier method transfer and reducing the likelihood of out-of-specification results. researchgate.net
Automated and High-Throughput Impurity Profiling
The demand for faster analysis and increased efficiency in pharmaceutical development has driven the adoption of automated and high-throughput screening (HTS) techniques for impurity profiling. acs.orgbmglabtech.com These approaches are instrumental in rapidly screening large numbers of samples, which is particularly beneficial during process development and optimization to understand and control the formation of impurities like this compound. acs.org
Key technologies enabling high-throughput impurity profiling include:
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with sub-2 µm particles, leading to significantly faster analysis times and improved resolution compared to conventional HPLC. nih.govoup.com A validated UPLC method for domperidone and its impurities demonstrated a 40% reduction in analysis time, enabling much higher sample throughput. nih.gov
Automated Sample Preparation: Robotic systems can automate tedious and repetitive sample preparation steps, such as weighing, dissolution, and dilution, thereby increasing precision and freeing up analyst time. bmglabtech.com
Advanced Data Analysis Software: Sophisticated software is crucial for processing the large volumes of data generated by HTS. This software can automate peak integration, impurity identification, and quantification, and generate comprehensive reports. bmglabtech.com
Parallel Chromatography Systems: These systems allow for the simultaneous analysis of multiple samples, dramatically increasing throughput.
The integration of these technologies allows for the rapid assessment of how different process parameters, such as reaction time, temperature, and raw material variability, affect the level of this compound. This data-rich approach is invaluable for developing robust manufacturing processes that consistently minimize impurity formation.
| Technology | Advantage for Impurity F Profiling |
| Ultra-Performance Liquid Chromatography (UPLC) | Faster analysis, higher resolution, increased sensitivity. nih.govoup.com |
| Automated Sample Preparation | Increased precision, reduced analyst time, higher throughput. bmglabtech.com |
| Advanced Data Analysis Software | Automated data processing, rapid report generation. bmglabtech.com |
| Parallel Chromatography Systems | Simultaneous analysis of multiple samples, significantly increased throughput. |
Green Analytical Chemistry Approaches for Impurity F Determination
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental impact. benthamdirect.comnih.gov Green analytical chemistry focuses on developing methods that reduce or eliminate the use and generation of hazardous substances. benthamdirect.comchromatographyonline.com
For the analysis of this compound, several green approaches can be implemented:
Solvent Reduction and Replacement: A primary goal of green chromatography is to reduce the consumption of organic solvents. benthamdirect.com This can be achieved by using shorter columns, smaller particle sizes (as in UPLC), and optimizing mobile phase composition. chromatographyonline.comlongdom.org Replacing toxic solvents like acetonitrile (B52724) and methanol (B129727) with greener alternatives such as ethanol (B145695) is also a key strategy. nih.gov
Miniaturization: Miniaturized chromatographic systems, such as capillary and chip-based HPLC, significantly reduce solvent consumption and waste generation. longdom.org
Alternative Separation Techniques: Supercritical Fluid Chromatography (SFC) is considered a greener alternative to HPLC as it uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic and readily available. benthamdirect.com
Energy Efficiency: Modern analytical instruments are designed to be more energy-efficient, further reducing the environmental footprint of the analysis. longdom.org
The adoption of green analytical methods for this compound determination not only benefits the environment but can also lead to cost savings through reduced solvent purchase and disposal costs. longdom.org Several green analytical methods have been developed for the analysis of domperidone in combination with other drugs, demonstrating the feasibility of these approaches. nih.govnih.govresearchgate.net
Computational Chemistry and In Silico Modeling for Impurity Formation Prediction
Computational chemistry and in silico modeling are powerful tools for predicting the formation of degradation products and impurities, including this compound. acs.org3ds.com These predictive tools can be used early in the drug development process to identify potential degradation pathways and reactive sites within the domperidone molecule. acs.org
Forced Degradation Studies: In silico models can help design more effective forced degradation studies by predicting the conditions (e.g., pH, temperature, oxidizing agents) most likely to generate specific impurities. acs.org
Mechanism Elucidation: Computational tools can be used to model the reaction mechanisms leading to the formation of Impurity F, providing a deeper understanding of the degradation process. 3ds.com
Genotoxicity Prediction: In silico tools can also be used to predict the potential genotoxicity of impurities, which is a critical aspect of safety assessment. acs.org
Software programs like Zeneth can predict chemical degradation pathways by matching functional groups in the drug substance to a knowledge base of degradation reactions. acs.orgspringernature.com By leveraging these predictive models, pharmaceutical scientists can proactively design more stable formulations and robust manufacturing processes that minimize the formation of this compound.
| Computational Tool | Application in Impurity F Prediction |
| Degradation Pathway Prediction Software (e.g., Zeneth) | Predicts potential degradation products and pathways. acs.orgspringernature.com |
| Quantum Mechanics (e.g., DFT) | Calculates bond dissociation energies to predict autoxidation propensity. 3ds.com |
| Genotoxicity Prediction Software | Assesses the potential for impurities to be mutagenic. acs.org |
Continuous Manufacturing and Real-time Impurity Monitoring
Continuous manufacturing (CM) is a modern approach to pharmaceutical production where materials are continuously fed into and processed through an integrated system. news-medical.netbruker.com This contrasts with traditional batch manufacturing. A key enabler of CM is Process Analytical Technology (PAT), which involves the real-time monitoring of critical process parameters and quality attributes to ensure consistent product quality. adragos-pharma.comnih.gov
In the context of this compound, the implementation of CM and PAT offers significant advantages:
Real-time Monitoring: PAT tools, such as in-line or on-line spectroscopic and chromatographic techniques, can be used to monitor the formation of Impurity F in real-time throughout the manufacturing process. adragos-pharma.comamericanpharmaceuticalreview.com This allows for immediate detection of any deviations from the desired process conditions.
Process Control: The data from real-time monitoring can be used to implement feedback and feed-forward control loops that automatically adjust process parameters to maintain impurity levels within the specified limits. nih.gov
Reduced Variability: Continuous processes, when well-controlled, can lead to a more consistent product with lower batch-to-batch variability in impurity levels. news-medical.net
Real-Time Release Testing (RTRT): With a sufficiently robust PAT-based control strategy, it may be possible to release the final product based on the in-process data, rather than waiting for end-product testing. nih.gov
While the implementation of real-time monitoring for trace-level impurities can be challenging, the advancements in analytical technology are making it increasingly feasible. pharmtech.com The combination of CM and PAT represents a powerful strategy for ensuring the quality and consistency of domperidone by enabling proactive control over the formation of Impurity F. ispe.orgnih.gov
Q & A
Basic: What analytical methods are recommended for detecting and quantifying Domperidone Impurity F in pharmaceutical formulations?
Answer:
this compound (5-chloro-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one) requires validated chromatographic methods for detection. High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used, employing a C18 column and gradient elution with mobile phases such as phosphate buffer and acetonitrile. Method validation must include specificity, linearity (e.g., 0.05–120% of target concentration), accuracy (recovery 90–110%), and precision (RSD ≤2%) . For trace-level analysis, LC-MS/MS with electrospray ionization (ESI) enhances sensitivity, particularly for impurities ≤0.1% . Stress testing (acid/base hydrolysis, oxidation) should confirm stability-indicating capabilities .
Basic: What regulatory guidelines govern the reporting and control thresholds for this compound?
Answer:
Per ICH Q3A(R2) and FDA guidances, specified impurities like Impurity F must be identified, reported, and quantified if present at ≥0.1% (or ≥1 mg/day intake). Total impurities should not exceed 2.0% . For ANDA submissions, batch-specific impurity profiles (chromatograms, integrated peak areas) must demonstrate consistency with reference standards. Limits should align with ICH decision tree #1, which balances safety data and process capability .
Advanced: How can researchers differentiate this compound from structurally similar degradation products (e.g., isomers or oxidants)?
Answer:
Advanced spectral techniques are critical:
- High-Resolution Mass Spectrometry (HRMS) confirms molecular formula (e.g., C₂₃H₂₃ClN₄O₂ for Impurity F) and distinguishes isobaric species .
- 2D-NMR (e.g., HSQC, HMBC) resolves positional isomerism by mapping proton-carbon correlations, particularly for benzimidazole substituents .
- Forced degradation studies under oxidative (H₂O₂) or photolytic conditions reveal distinct degradation pathways. For example, Impurity F may form under acidic conditions, while oxidation generates sulfoxide derivatives .
Advanced: What mechanistic insights link this compound to biological activity in cancer models?
Answer:
While Impurity F itself is not directly studied, Domperidone’s parent compound modulates DRD2-mediated signaling pathways, suppressing β-arrestin2-MEK complex formation and reducing phosphorylation of STAT3 (Tyr705) in HCT116 colon cancer cells . Researchers should assess Impurity F’s off-target effects via:
- Kinase inhibition assays (e.g., Eurofins Panlabs panel) to identify unintended interactions.
- Apoptosis assays (annexin V/PI staining, caspase-3 cleavage) in TNBC cell lines (e.g., BT-549, CAL-51) to compare potency with Domperidone .
- ROS measurement (MitoSOX Red) to evaluate mitochondrial superoxide induction, a known apoptosis trigger in Domperidone-treated cells .
Basic: How should stability studies be designed to evaluate this compound under ICH storage conditions?
Answer:
Follow ICH Q1A(R2) protocols:
- Long-term: 25°C ± 2°C/60% RH ± 5% for 12 months.
- Accelerated: 40°C ± 2°C/75% RH ± 5% for 6 months.
- Photostability: ICH Q1B light exposure (1.2 million lux-hours).
Assay Impurity F using stability-indicating methods every 3 months. Acceptance criteria: ≤0.15% increase in Impurity F and total impurities ≤2.0% .
Advanced: What strategies resolve contradictions in impurity profiles between Domperidone batches synthesized via different routes?
Answer:
- Synthetic route analysis: Compare impurity fingerprints from (a) benzimidazole alkylation vs. (b) piperidine coupling routes. LC-MS/MS can identify route-specific byproducts (e.g., dimeric impurities in alkylation) .
- Spiking experiments: Add pure Impurity F to batches to confirm retention time alignment and quantify cross-contamination risks .
- Multivariate analysis (PCA or PLS-DA) of batch data (e.g., peak area ratios, solvent residues) identifies critical process parameters (CPPs) affecting impurity levels .
Basic: What are the safety thresholds for genotoxic or elemental impurities co-eluting with this compound?
Answer:
- Genotoxic impurities: Follow ICH M7, with limits ≤1.5 μg/day (Threshold of Toxicological Concern, TTC) .
- Elemental impurities: USP <232>/<233> set limits for catalysts (e.g., Pd ≤10 ppm) . ICP-MS analysis is required for batches using metal catalysts in synthesis.
Advanced: How can researchers optimize preparative chromatography for isolating this compound at milligram scales?
Answer:
- Column selection: Use preparative C18 columns (250 × 21.2 mm, 10 μm) with mobile phase acetonitrile:ammonium acetate (pH 4.5) .
- Fraction collection: Trigger by UV absorbance at 285 nm (λ_max for benzimidazole).
- Purity verification: Post-isolation, confirm purity ≥95% via qNMR and HPLC-ELSD to avoid solvent/residual matrix interference .
Basic: How do pharmacopeial standards (USP/EP) for Domperidone specify acceptance criteria for Impurity F?
Answer:
USP Monograph for Domperidone lists Impurity F as a specified impurity with a limit of ≤0.15% (w/w). EP requires identification via retention time matching against EP Reference Standard . Batch compliance requires ≤0.1% for unspecified impurities and ≤0.5% for total impurities .
Advanced: What computational tools predict the degradation pathways of Domperidone leading to Impurity F?
Answer:
- DFT calculations (Gaussian 16) model hydrolysis activation energies to prioritize labile bonds (e.g., benzimidazole-propyl linkage) .
- Software: Zeneth (Lhasa Limited) simulates forced degradation under ICH conditions, predicting Impurity F formation via acid-catalyzed cyclization .
- Molecular dynamics (GROMACS) assess solubility and aggregation risks in formulation matrices, which may accelerate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
